Phenidone

Übersicht

Beschreibung

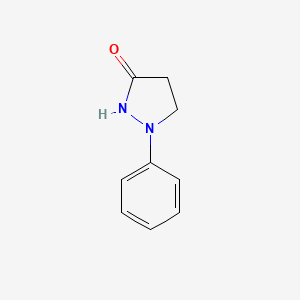

Phenidon, auch bekannt als 1-Phenyl-3-pyrazolidinon, ist eine organische Verbindung, die hauptsächlich als fotografischer Entwickler verwendet wird. Es wurde erstmals 1890 hergestellt, aber seine reduzierenden Eigenschaften wurden 1940 von J. D. Kendall in den Laboren von Ilford Limited entdeckt. Phenidon hat die fünf- bis zehnfache Entwicklungskraft von Metol und ist bekannt für seine geringe Toxizität und seine nicht reizenden Eigenschaften .

Herstellungsmethoden

Phenidon kann durch Erhitzen von Phenylhydrazin mit 3-Chlorpropansäure synthetisiert werden . Diese Reaktion beinhaltet die Bildung eines Pyrazolidinon-Ringsystems. Die industrielle Produktion von Phenidon wurde 1951 möglich, was eine großtechnische Herstellung ermöglichte .

Vorbereitungsmethoden

Phenidone can be synthesized by heating phenyl hydrazine with 3-chloropropanoic acid . This reaction involves the formation of a pyrazolidinone ring structure. Industrial production of this compound became feasible in 1951, allowing for large-scale manufacturing .

Analyse Chemischer Reaktionen

Phenidon wirkt als Reduktionsmittel und unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Phenidon wird während der fotografischen Entwicklung zu N-Phenyl-hydroxypyrazol oxidiert.

Reduktion: Es reduziert Silberbromid in fotografischen Emulsionen zu metallischem Silber.

Substitution: Phenidon kann an Substitutionsreaktionen teilnehmen, insbesondere mit halogenierten Verbindungen.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Silberbromid zur Reduktion und verschiedene Oxidationsmittel zur Oxidation. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind metallisches Silber und N-Phenyl-hydroxypyrazol .

Wissenschaftliche Forschungsanwendungen

Agricultural and Plant Biology Applications

Inhibition of Lipoxygenase Activity

Phenidone has been extensively studied for its ability to inhibit lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of jasmonic acid and other signaling molecules in plants. This inhibition has significant implications for enhancing plant defense mechanisms against herbivores and pathogens.

-

Case Study: Vase Life Extension in Carnations

A study demonstrated that a vase solution containing this compound significantly enhanced the vase life of carnations by inhibiting LOX activity. The research indicated that LOX plays a role in petal senescence, and this compound effectively reduced LOX activity, leading to prolonged flower longevity . - Table 1: Effect of this compound on LOX Activity in Floral Species

| Floral Species | Control LOX Activity (mU/mg protein) | LOX Activity with this compound (1 mM) (mU/mg protein) | Vase Life Extension (Days) |

|---|---|---|---|

| Carnation | 15 | 7 | 5 |

| Gladiolus | 20 | 9 | 4 |

Pharmacological Applications

Anti-inflammatory Properties

This compound's role as an anti-inflammatory agent has been explored in various studies, particularly concerning its effects on endothelial cells and leukocyte adhesion.

-

Case Study: Inhibition of Adhesion Molecules

Research involving human umbilical venous endothelial cells showed that this compound effectively inhibited the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). This inhibition was significant when this compound was administered prior to or concurrently with inflammatory stimulation . - Table 2: Inhibition of Adhesion Molecules by this compound

| Treatment Time | ICAM-1 Expression (%) | VCAM-1 Expression (%) |

|---|---|---|

| Pre-incubation | 30 | 25 |

| Co-incubation | 40 | 35 |

| Post-incubation | No significant effect | No significant effect |

Photographic Applications

Role in Photographic Development

This compound is widely used in photographic developers due to its ability to enhance image quality through its reducing properties.

-

Case Study: Superadditivity with Hydroquinone

In photographic chemistry, this compound is often combined with hydroquinone to create developers that exhibit superadditive effects. This phenomenon results in improved development rates and image quality. Studies have shown that the regeneration of this compound from its oxidized form contributes significantly to this superadditivity . - Table 3: Development Rate Comparison of this compound and Hydroquinone Mixtures

| Developer Composition | Development Rate (min) |

|---|---|

| Hydroquinone only | 8 |

| This compound + Hydroquinone | 5 |

| This compound + Hydroquinone (with additives) | 4 |

Wirkmechanismus

Phenidone exerts its effects by functioning as a reducing agent. In photographic development, it reduces silver bromide to metallic silver, forming a visible image . In biological systems, this compound inhibits the lipoxygenase and cyclooxygenase pathways, reducing the synthesis of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Phenidon ist einzigartig in seiner hohen Entwicklungskraft und geringen Toxizität im Vergleich zu anderen fotografischen Entwicklern wie Metol . Zu ähnlichen Verbindungen gehören:

Metol (4-Methylaminophenol-Sulfat): Geringere Entwicklungskraft und höhere Toxizität im Vergleich zu Phenidon.

Hydrochinon: Ein weiterer fotografischer Entwickler mit unterschiedlichen chemischen Eigenschaften und Anwendungen.

Die einzigartige Kombination aus hoher Wirksamkeit und geringer Toxizität macht Phenidon zur bevorzugten Wahl in verschiedenen Anwendungen.

Biologische Aktivität

Phenidone, chemically known as 1-phenyl-3-pyrazolidinone, is a compound primarily recognized for its role as a lipoxygenase and cyclooxygenase inhibitor. Its biological activities have garnered attention in various fields, particularly in inflammation research and therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and potential therapeutic implications.

This compound acts by inhibiting the lipoxygenase (LOX) pathway, which is crucial in the metabolism of arachidonic acid to leukotrienes, potent mediators of inflammation. The inhibition of LOX prevents the formation of inflammatory mediators that contribute to various pathological conditions such as asthma, arthritis, and cardiovascular diseases. Additionally, this compound also inhibits cyclooxygenase (COX), further reducing the synthesis of prostaglandins, which are involved in pain and inflammation processes.

Inhibition of Adhesion Molecules

A significant aspect of this compound's biological activity is its effect on the expression of adhesion molecules in endothelial cells. A study demonstrated that this compound effectively inhibited the expression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin on tumor necrosis factor-alpha (TNF-α) stimulated human umbilical venous endothelial cells (HUVECs). This inhibition was concentration-dependent and varied based on the timing of administration relative to TNF-α stimulation:

| Timing of Administration | Effect on Adhesion Molecule Expression |

|---|---|

| Pre-incubation | Significant inhibition observed |

| Co-incubation | Moderate inhibition |

| Post-incubation | No significant effect |

The results indicated that this compound's effectiveness was highest when administered before TNF-α stimulation, suggesting a potential therapeutic window for its use in inflammatory conditions where leukocyte adhesion plays a critical role .

Case Studies and Research Findings

- Inflammation and Sepsis : In a study examining systemic inflammation during shock and sepsis, this compound was shown to attenuate leukocyte-endothelial interactions under flow conditions. The study highlighted that derivatives of this compound exhibited varying degrees of potency, with some derivatives outperforming this compound itself in inhibiting adhesion molecule expression .

- Lipoxygenase Activity Inhibition : Another investigation focused on the inhibition of lipoxygenase activity in plant tissues. This compound effectively reduced LOX activity in gladiolus petal extracts, demonstrating its potential application in agricultural settings to manage senescence and enhance shelf life .

- Oxidative Stress : Research has also explored this compound's role as an antioxidant. It has been shown to reduce oxidative stress markers in various cell types, suggesting that its protective effects may extend beyond inflammatory pathways to include cellular protection against oxidative damage .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Inhibition of Inflammatory Mediators : Reduces the production of leukotrienes and prostaglandins.

- Reduction in Adhesion Molecules : Significantly lowers ICAM-1, VCAM-1, and E-selectin levels on endothelial cells.

- Potential Therapeutic Applications : Promising for conditions involving excessive inflammation such as sepsis, asthma, and other inflammatory diseases.

- Antioxidant Properties : Provides cellular protection against oxidative stress.

Eigenschaften

IUPAC Name |

1-phenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCWWLVWPDLCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049433 | |

| Record name | 1-Phenyl-3-pyrazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | 3-Pyrazolidinone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000163 [mmHg] | |

| Record name | Phenidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-43-3 | |

| Record name | Phenidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyrazolidinone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-3-pyrazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-pyrazolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-3-PYRAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0U5612P6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phenidone (1-phenyl-3-pyrazolidinone) exhibits its primary mechanism of action through the inhibition of lipoxygenase enzymes. [] Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, into signaling molecules like leukotrienes and lipoxins. [] By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators, ultimately mitigating inflammation. [, , , , , ]

A: * Molecular formula: C9H10N2O [, ]* Molecular weight: 162.19 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: this compound exhibits characteristic absorbance peaks in the UV region. [, , , ] * Electron paramagnetic resonance (EPR) spectroscopy: EPR studies have been used to investigate the free radical formed during this compound's oxidation. [, ]

A: this compound exhibits good stability in alkaline solutions, particularly in the presence of hydroquinone and sulfite, where it primarily oxidizes to a stable free radical. [, , , ] In the absence of these stabilizing agents, this compound undergoes further oxidation in alkaline solutions, leading to colored products. [] Its stability under various pH conditions and in different formulations requires further investigation. []

A: While this compound itself is not a catalyst, its role in photographic development involves a catalytic cycle. [, ] this compound, acting as an auxiliary developer, is rapidly oxidized by silver halide in the photographic emulsion. [, ] The resulting this compound radical is then reduced back to its active form by the primary developer, typically hydroquinone, which itself becomes oxidized. [, ] This continuous cycle of oxidation and reduction enables this compound to accelerate the development process significantly.

A: Research suggests that while the phenyl group in this compound's structure is crucial for strong superadditivity in photographic development, it is not essential for the superadditive effect itself. [] This finding highlights the possibility of substituting the phenyl group with other moieties while retaining some level of activity. Further SAR studies with various this compound analogs would be needed to fully understand the impact of structural modifications on its potency, selectivity, and biological activities.

ANone: The provided research papers primarily focus on the biochemical and pharmacological aspects of this compound and do not discuss SHE (Safety, Health, and Environment) regulations specific to its use or handling.

ANone:

- This compound significantly reduces proteinuria and the incidence of stroke in stroke-prone spontaneously hypertensive rats. []

- It attenuates angiotensin II-induced vascular contractility and blood pressure in renovascular hypertensive rats. []

- It provides protection against cold-induced blood-brain barrier disruption in rats and guinea pigs. []

- This compound can inhibit carbon tetrachloride-induced acute liver injury in rats. []

- It was shown to decrease PMNL recruitment and migration in a hamster model of periodontitis. []

- Studies also suggest that this compound can reduce sulfur mustard-induced skin injury in hairless guinea pigs. []

A: this compound emerged as a photographic developing agent in the mid-20th century. [, ] Its early applications focused on its synergistic effects with hydroquinone in black and white photography, significantly enhancing developing speed and image quality. [, , , ] Further research revealed its inhibitory activity against lipoxygenase and cyclooxygenase enzymes, opening avenues for exploring its therapeutic potential in inflammatory conditions. [, , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.